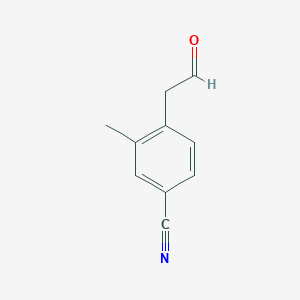

3-Methyl-4-(2-oxoethyl)benzonitrile

Description

3-Methyl-4-(2-oxoethyl)benzonitrile is a substituted benzonitrile derivative characterized by a methyl group at the 3-position and a 2-oxoethyl moiety at the 4-position of the benzene ring. The oxoethyl group introduces a reactive ketone functionality, which may influence solubility, electronic characteristics, and reactivity in synthetic pathways such as nucleophilic additions or cross-coupling reactions. Benzonitrile derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatility as intermediates .

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-methyl-4-(2-oxoethyl)benzonitrile |

InChI |

InChI=1S/C10H9NO/c1-8-6-9(7-11)2-3-10(8)4-5-12/h2-3,5-6H,4H2,1H3 |

InChI Key |

VYMKAWXMQGILPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile

- Structure : Features a triazole-thione moiety linked via an imine group to the benzonitrile core.

- Properties : Single-crystal X-ray studies confirm planar geometry with strong intermolecular hydrogen bonding, enhancing thermal stability. The thioxo group increases polarity compared to the oxoethyl substituent in the target compound .

- Applications: Potential in coordination chemistry due to the nitrogen-rich triazole system.

4-((1S,3S,4R)-3-Methyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyloxy)benzonitrile

- Structure : Incorporates a fused pyrrolo-triazolo-pyrazine heterocycle and a cyclopentyloxy group.

- Synthesis : Prepared via nickel-catalyzed cross-coupling, with silica gel chromatography purification. The bulky heterocyclic group reduces solubility in polar solvents compared to the simpler oxoethyl substituent .

- Applications : Investigated in kinase inhibition studies for anticancer drug development.

3-Methoxy-4-nitrobenzonitrile

- Structure : Substituted with methoxy and nitro groups at the 3- and 4-positions, respectively.

- Properties : Higher molecular weight (178.15 g/mol) and melting point (125–126°C) due to strong dipole interactions from the nitro group. The electron-withdrawing nitro group contrasts with the electron-rich oxoethyl group in the target compound .

- Applications : Used as a pharmaceutical intermediate, particularly in nitration and methoxylation reactions.

3-Methyl-4-(N,N-dimethylamino)benzonitrile (3M4AB-CN)

- Structure: Contains a dimethylamino group at the 4-position.

- Electronic Properties: Exhibits significant absorption shifts under electric fields (TDDFT studies), with fluorescence modulation linked to the electron-donating dimethylamino group. The oxoethyl group in the target compound may show weaker field-responsive behavior due to its ketone functionality .

Comparative Data Table

Key Research Findings

- Reactivity : Benzonitrile derivatives with electron-withdrawing groups (e.g., nitro, oxoethyl) exhibit enhanced reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., methoxy) .

- Spectroscopic Behavior: Substitutents like dimethylamino (3M4AB-CN) significantly alter absorption spectra under external electric fields, whereas oxoethyl groups may prioritize ketone-specific reactions (e.g., condensations) .

- Synthetic Utility : Heterocyclic-substituted benzonitriles (e.g., pyrrolo-triazolo-pyrazine derivatives) require advanced purification techniques (e.g., gradient chromatography), contrasting with simpler oxoethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.